molecular formula C16H18ClNO2S B262585 N-(4-chlorobenzyl)-4-isopropylbenzenesulfonamide

N-(4-chlorobenzyl)-4-isopropylbenzenesulfonamide

Katalognummer B262585
Molekulargewicht: 323.8 g/mol
InChI-Schlüssel: LFSKJQQTEKPOKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorobenzyl)-4-isopropylbenzenesulfonamide, commonly known as CB-839, is a small molecule inhibitor that targets glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells. CB-839 has gained significant attention in recent years due to its potential as a therapeutic agent for various types of cancer.

Wirkmechanismus

CB-839 works by inhibiting glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used to produce ATP and other essential biomolecules. By inhibiting glutaminase, CB-839 disrupts the metabolic pathways that cancer cells rely on for survival, leading to cell death.
Biochemical and Physiological Effects
CB-839 has been shown to have several biochemical and physiological effects, including the inhibition of glutaminase activity, the reduction of glutamine uptake and metabolism, and the induction of cell death in cancer cells. CB-839 has also been shown to enhance the efficacy of other cancer therapies by sensitizing cancer cells to chemotherapy and radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CB-839 for lab experiments is its specificity for glutaminase, which allows for the targeted inhibition of this enzyme in cancer cells. CB-839 also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, CB-839 has some limitations, including the potential for off-target effects and the need for further optimization to improve its potency and selectivity.

Zukünftige Richtungen

There are several future directions for the development of CB-839 as a therapeutic agent for cancer. One area of focus is the optimization of CB-839 to improve its potency and selectivity for glutaminase. Another area of focus is the development of combination therapies that incorporate CB-839 with other cancer therapies, such as immunotherapy. Additionally, there is a need for further clinical trials to evaluate the safety and efficacy of CB-839 in human patients with cancer.
Conclusion
CB-839 is a small molecule inhibitor that targets glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells. CB-839 has shown promise as a therapeutic agent for various types of cancer, with preclinical studies demonstrating its ability to inhibit tumor growth and proliferation and enhance the efficacy of other cancer therapies. While CB-839 has some limitations, there are several future directions for its development as a therapeutic agent for cancer.

Synthesemethoden

The synthesis of CB-839 involves several steps, including the reaction of 4-chlorobenzaldehyde with isopropylmagnesium bromide to produce 4-isopropylbenzyl alcohol. The alcohol is then treated with sulfuryl chloride to form the sulfonate ester, which is subsequently reacted with ammonium hydroxide to produce CB-839. The final product is purified using column chromatography.

Wissenschaftliche Forschungsanwendungen

CB-839 has been extensively studied for its potential as a therapeutic agent for various types of cancer, including melanoma, pancreatic cancer, and renal cell carcinoma. In preclinical studies, CB-839 has been shown to inhibit tumor growth and proliferation by targeting glutaminase, an enzyme that is overexpressed in many types of cancer cells. CB-839 has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

Eigenschaften

Molekularformel

C16H18ClNO2S

Molekulargewicht

323.8 g/mol

IUPAC-Name

N-[(4-chlorophenyl)methyl]-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H18ClNO2S/c1-12(2)14-5-9-16(10-6-14)21(19,20)18-11-13-3-7-15(17)8-4-13/h3-10,12,18H,11H2,1-2H3

InChI-Schlüssel

LFSKJQQTEKPOKH-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl

Kanonische SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.